3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide
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Overview
Description
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, a methoxy group, and a propanamide moiety
Preparation Methods
The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the fusion with the pyridazine ring, and finally the introduction of the methoxy and propanamide groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction can reduce specific functional groups, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and temperature control. .
Scientific Research Applications
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including polymers and dendrimers.
Medicine: It is being investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific properties, such as thermal stability or conductivity
Mechanism of Action
The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression .
Comparison with Similar Compounds
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide can be compared with other similar compounds, such as:
3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its superior thermostability and energetic properties.
2,6-bis(1,2,3-triazol-4-yl)pyridine: A versatile building block in supramolecular chemistry.
6-((6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl)thio)quinoline: Used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different fields of research.
Properties
Molecular Formula |
C15H16N6O2 |
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Molecular Weight |
312.33 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C15H16N6O2/c1-10-4-3-9-16-15(10)17-13(22)7-5-11-18-19-12-6-8-14(23-2)20-21(11)12/h3-4,6,8-9H,5,7H2,1-2H3,(H,16,17,22) |
InChI Key |
ZFKQZWWVLQSDMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
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